1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene
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Overview
Description
1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene typically involves the bromination of 2,3,4,5-tetrafluoro-6-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or other substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydro derivatives.
Scientific Research Applications
1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene: Similar structure but with different substitution pattern.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another fluorinated benzene derivative with a trifluoromethyl group
Uniqueness: 1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and methoxy groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H3BrF4O |
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Molecular Weight |
259.00 g/mol |
IUPAC Name |
1-bromo-2,3,4,5-tetrafluoro-6-methoxybenzene |
InChI |
InChI=1S/C7H3BrF4O/c1-13-7-2(8)3(9)4(10)5(11)6(7)12/h1H3 |
InChI Key |
YVCKYNOMGDMAHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1Br)F)F)F)F |
Origin of Product |
United States |
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